
N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C14H9F3N2O2 It is a derivative of aniline, characterized by the presence of a nitro group and a trifluoromethyl group attached to the benzylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline typically involves the condensation reaction between 4-nitrobenzaldehyde and 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of N-(4-aminobenzylidene)-3-(trifluoromethyl)aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group and trifluoromethyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
- N-(4-Nitrobenzylidene)aniline
- N-(3-Nitrobenzylidene)-3-(trifluoromethyl)aniline
- N-(4-Methoxybenzylidene)-3-(trifluoromethyl)aniline
Uniqueness
N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H9F3N2O2 |
|---|---|
分子量 |
294.23 g/mol |
IUPAC 名称 |
1-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C14H9F3N2O2/c15-14(16,17)11-2-1-3-12(8-11)18-9-10-4-6-13(7-5-10)19(20)21/h1-9H |
InChI 键 |
DILJLVRUWKDPBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






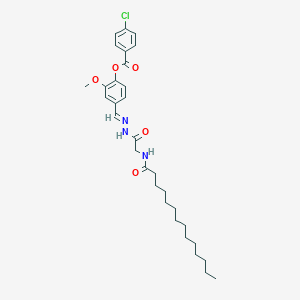


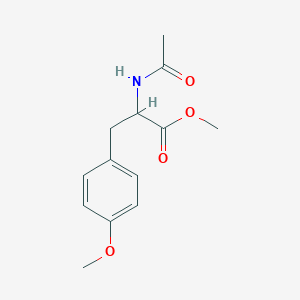
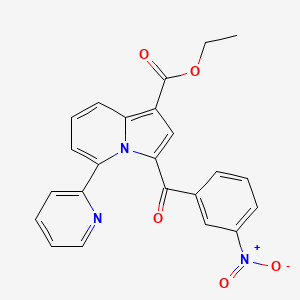
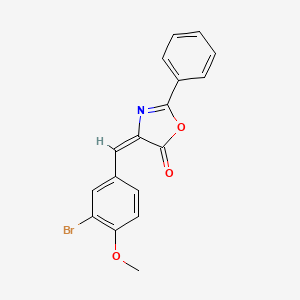

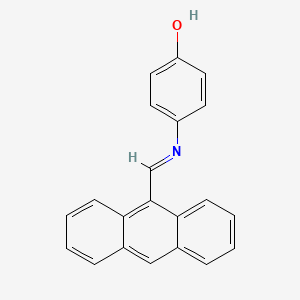
![1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one](/img/structure/B11955778.png)
![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)
